1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride
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Overview
Description
1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride is a versatile chemical compound known for its unique structure and properties. It is widely used in scientific research, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions and reagents may vary, but common methods include the use of trifluoromethylating agents such as CF3SO2Na .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of functionalized cycloheptane derivatives .
Scientific Research Applications
1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclohexan-1-amine;hydrochloride
- 1-(Trifluoromethyl)cyclooctan-1-amine;hydrochloride
- 1-(Trifluoromethyl)cyclopentan-1-amine;hydrochloride
Uniqueness
1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties compared to its six- or eight-membered ring analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules.
Biological Activity
1-(Trifluoromethyl)cycloheptan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C8H10ClF3N
Molecular Weight: 201.62 g/mol
IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been investigated for various therapeutic applications, particularly in the fields of neurology and oncology. Key areas of interest include:
- Antidepressant Effects: Research indicates that compounds with a trifluoromethyl group can influence neurotransmitter systems, potentially offering antidepressant effects.
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Activity: The compound has shown promise in preliminary antimicrobial assays, suggesting it may be effective against various pathogens.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several molecular targets:
- Neurotransmitter Receptors: The trifluoromethyl group may enhance binding affinity to serotonin and norepinephrine receptors, contributing to its potential antidepressant effects.
- Cell Cycle Regulation: In cancer studies, it appears to disrupt cell cycle progression in malignant cells, leading to apoptosis.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism, thus exerting antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a study conducted on rodent models, administration of this compound resulted in significant increases in serotonin levels compared to control groups. Behavioral tests indicated reduced depressive-like symptoms as measured by the forced swim test.
Case Study 2: Anticancer Potential
A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines. Notably, the compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 3: Antimicrobial Efficacy
In vitro assays tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory concentrations (MIC values) against both bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)5-3-1-2-4-6-7;/h1-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKWLZWJNOURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.